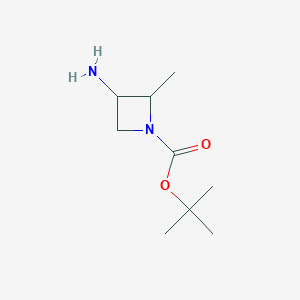

tert-Butyl 3-amino-2-methylazetidine-1-carboxylate

Vue d'ensemble

Description

“tert-Butyl 3-amino-2-methylazetidine-1-carboxylate” is a chemical compound with the molecular weight of 186.25 . It is a liquid at room temperature .

Molecular Structure Analysis

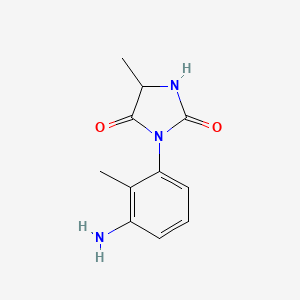

The molecular structure of “this compound” can be represented by the formula C9H18N2O2 . This indicates that the compound contains nine carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 186.25 . The compound should be stored in a refrigerator .Applications De Recherche Scientifique

1. Environmental Behavior and Fate

Research has highlighted the significant solubility of related compounds like methyl tert‐butyl ether (MTBE) in water, especially when gasoline oxygenated with MTBE comes into contact with it. This compound also shows weak sorption to subsurface solids, meaning it does not substantially hinder the transport of MTBE by groundwater. However, MTBE generally resists biodegradation in groundwater, indicating its persistence in the environment (Squillace et al., 1997).

2. Synthesis of N-Heterocycles via Sulfinimines

Tert-butanesulfinamide, a relative compound, has been extensively used in the stereoselective synthesis of amines and derivatives. This methodology offers access to structurally diverse N-heterocycles like piperidines, pyrrolidines, azetidines, which are crucial structural motifs in many natural products and therapeutically applicable compounds (Philip et al., 2020).

3. Microbial Degradation in Subsurface Environments

The fate of fuel oxygenates such as MTBE in subsurface environments is governed by their degradability under various redox conditions. However, MTBE and related compounds like tert-butyl alcohol (TBA) tend to resist biodegradation, particularly under anoxic conditions. This resistance limits the use of in situ biodegradation as a remediation option at gasoline-contaminated sites (Schmidt et al., 2004).

4. Decomposition in Cold Plasma Reactors

The decomposition of MTBE by adding hydrogen in a cold plasma reactor has been studied, indicating the feasibility of using radio frequency plasma for decomposing and converting MTBE into simpler compounds. This method provides an alternative approach to addressing environmental concerns associated with MTBE (Hsieh et al., 2011).

5. Purification of Fuel Oxygenated Additives

Pervaporation, a membrane process, is of particular interest in the separation of organic mixtures, specifically for the purification of MTBE from methanol/MTBE mixtures. This method has shown promise due to its high selectivity and operational stability (Pulyalina et al., 2020).

Safety and Hazards

The safety information for “tert-Butyl 3-amino-2-methylazetidine-1-carboxylate” indicates that it has the following hazard statements: H302, H315, H319, H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 indicates that breathing dust/fume/gas/mist/vapours/spray should be avoided .

Propriétés

IUPAC Name |

tert-butyl 3-amino-2-methylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-6-7(10)5-11(6)8(12)13-9(2,3)4/h6-7H,5,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNTYEYDNBONGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/structure/B1381884.png)

![tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate](/img/structure/B1381887.png)

![5-Bromo-6-fluorobenzo[d]thiazole-2-thiol](/img/structure/B1381890.png)

![4-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one hydrochloride](/img/structure/B1381895.png)

![2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid dihydrochloride](/img/structure/B1381903.png)

![1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate](/img/structure/B1381906.png)